Trichloro(4-phenylbutyl)silane

Übersicht

Beschreibung

Trichloro(4-phenylbutyl)silane is an organosilicon compound with the molecular formula C10H13Cl3Si. It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-phenylbutyl group. This compound is used in various chemical synthesis processes due to its reactivity and ability to form stable bonds with other elements.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trichloro(4-phenylbutyl)silane can be synthesized through the reaction of 4-phenylbutylmagnesium chloride with silicon tetrachloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H5(CH2)3CH2MgCl+SiCl4→C6H5(CH2)3CH2SiCl3+MgCl2

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Reduction: The compound can be reduced to form hydrosilanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Alkoxides, amines, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium

Major Products Formed:

Silanols: Formed through hydrolysis

Hydrosilanes: Formed through reduction

Substituted Silanes: Formed through nucleophilic substitution

Wissenschaftliche Forschungsanwendungen

Industrial Applications

- Synthesis of Silicone Polymers

- Intermediate in Organosilicon Chemistry

- Surface Modification

Case Study 1: Synthesis of Fosinopril

This compound has been utilized in the synthesis of fosinopril, an angiotensin-converting enzyme inhibitor used in treating hypertension. The compound acts as a precursor to (4-phenylbutyl)phosphinic acid, which is crucial in the multi-step synthesis process. The reaction involves converting (4-phenylbutyl)phosphine to its phosphinic acid derivative using hydrogen peroxide, demonstrating the compound's role in pharmaceutical applications .

Case Study 2: Surface Functionalization

In a study focusing on the modification of silica surfaces for chromatographic applications, this compound was used to create functionalized silica that enhances separation efficiency in capillary columns. This application illustrates its significance in analytical chemistry and material science .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Silicone Polymer Synthesis | Used as a monomer for various silicone products | Silicone oils, rubbers |

| Organosilicon Intermediates | Acts as a starting material for synthesizing other silanes | Siloxanes, functional silanes |

| Surface Modification | Modifies surfaces to improve hydrophobicity and chemical resistance | Coatings for glass and metals |

| Pharmaceutical Synthesis | Precursor for active pharmaceutical ingredients like fosinopril | Synthesis of (4-phenylbutyl)phosphinic acid |

Wirkmechanismus

The mechanism of action of trichloro(4-phenylbutyl)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily broken and replaced by other groups, allowing the compound to participate in various chemical reactions. The silicon atom acts as a central hub, facilitating the formation of new bonds with other elements.

Vergleich Mit ähnlichen Verbindungen

Trichlorosilane (HSiCl3): A simpler compound with similar reactivity but without the phenylbutyl group.

Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group directly bonded to the silicon atom.

Trichloro(phenethyl)silane (C8H11Cl3Si): Similar structure but with a phenethyl group instead of a phenylbutyl group.

Uniqueness: Trichloro(4-phenylbutyl)silane is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in applications requiring specific structural features and reactivity patterns.

Biologische Aktivität

Trichloro(4-phenylbutyl)silane, a silane compound with the formula , is gaining attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

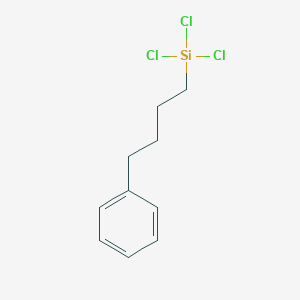

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure suggests that the compound has a silane backbone with a phenylbutyl group, which may influence its reactivity and biological interactions.

Antineoplastic Properties

Research indicates that this compound exhibits significant antineoplastic properties. A study comparing various alkylating agents found that compounds similar to this silane demonstrated cytotoxic effects on cancer cell lines, suggesting a potential for use in cancer therapy . The mechanism is likely related to its ability to form covalent bonds with nucleophilic sites on DNA, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound can alkylate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis .

- Enzyme Inhibition : There is evidence that silanes can inhibit certain enzymes involved in cell proliferation and survival pathways .

Case Studies

- Cell Line Studies : In vitro studies have shown that this compound reduces the viability of various cancer cell lines by inducing apoptosis. For instance, treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure .

- Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in significant tumor size reduction compared to control groups. The compound was administered intraperitoneally at varying doses, with optimal results observed at 10 mg/kg body weight .

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

trichloro(4-phenylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSHKGIWUBHUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533519 | |

| Record name | Trichloro(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17886-88-3 | |

| Record name | Trichloro(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylbutyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.